1-Methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-Methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring, a pyrrolidine ring, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step reactions. One common method includes the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the intermediate with a pyrazole-containing 1,3-diketonate ligand . The reaction proceeds under reflux conditions for 12 hours under an argon atmosphere in a 2-ethoxyethanol–water mixture .
Chemical Reactions Analysis
1-Methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common reagents used in these reactions include potassium tetrachloroplatinate, sodium borohydride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-Methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- (2-[4-Methylpyrazol-1-yl]phenyl)platinum (II) (1,3-bis [1-methyl-1H-pyrazol-4-yl]propane-1,3-dione)
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of pyrazole and pyrrolidine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14N4O2 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-methyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C10H14N4O2/c1-13-5-6(4-12-13)9-7(10(11)16)3-8(15)14(9)2/h4-5,7,9H,3H2,1-2H3,(H2,11,16) |
InChI Key |
JINYHLAHFIEVAT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2C(CC(=O)N2C)C(=O)N |
Origin of Product |
United States |
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